![molecular formula C12H18O2 B2823954 Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate CAS No. 1263291-39-9](/img/structure/B2823954.png)

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

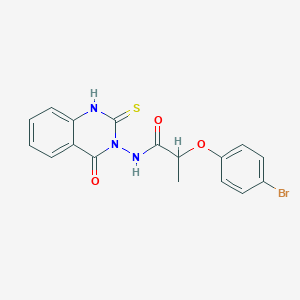

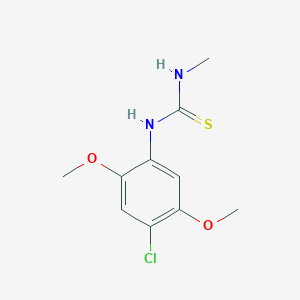

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a chemical compound with the empirical formula C12H18O2 . It has a molecular weight of 194.27 . The compound is also known by its synonyms: (1α,8α,9α)-bicyclo[6.1.0]non-4-en-9-carboxylic acid ethyl ester, and ethyl (1α,8α,9α)-bicyclo[6.1.0]non-4-en-9-carboxylate .

Scientific Research Applications

- Reversible Control : UV and visible light-induced coordination and dissociation of an azopyridine-based ligand with Zn centers allow reversible control over the dual motions of the rotor .

Stable Molecular Probes

The compound has applications in the production of stable molecular probes. Specifically:

- BCN Scaffold : Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) serves as a strained-alkyne scaffold in chemical biology. An oxidized analogue, BCN acid, is synthesized, and its functionalization via amide bond formation yields more stable derivatives than traditional carbamates. These derivatives are valuable for labeling biomolecules and detecting reactive metabolites .

Copper-Free Click Chemistry

The compound plays a crucial role in copper-free click chemistry, particularly in strain-promoted azide-alkyne cycloaddition reactions. Key points:

- Functional Cyclooctyne : The strained cyclooctyne reacts with azide-functionalized compounds or biomolecules without requiring a copper catalyst. This results in a stable triazole linkage, making it useful for bioorthogonal labeling and imaging of living cells .

Functionalization of Elastin-Like Proteins (ELPs)

Researchers use the compound to functionalize the primary amines of lysine residues in recombinant elastin-like proteins (ELPs). This application enhances the versatility of ELPs for various biomedical and materials science purposes .

properties

IUPAC Name |

ethyl (1S,4Z,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-/t9-,10+,11? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOUWGVQCUYLAA-ACNMEMRISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1CCC=CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether](/img/structure/B2823871.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2823872.png)

![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2823881.png)

![6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2823887.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2823891.png)

![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2823892.png)

![1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2823893.png)

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2823894.png)